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Compound of Interest

Compound Name: 8-(1-Pyrrolidinyl)-5-quinolinamine

Cat. No.: B13659474

Get Quote

Compound Identity & Significance
IUPAC Name: 5-Amino-8-(pyrrolidin-1-yl)quinoline

Molecular Formula: C₁₃H₁₅N₃

Molecular Weight: 213.28 g/mol

Core Scaffold: 5,8-Disubstituted Quinoline

Key Functional Groups: Primary aromatic amine (C5), Tertiary cyclic amine (C8-Pyrrolidine),

Quinoline nitrogen (N1).

Significance: This compound belongs to a class of 5,8-disubstituted quinolines known for their

biological activity against Plasmodium species and potential utility in Alzheimer's research as

metal chelators. The electron-donating nature of both the pyrrolidine and amine groups creates

a unique electronic environment, significantly shielding the aromatic protons compared to the

unsubstituted quinoline core.
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To understand the impurities and spectral features, one must understand the genesis of the

molecule. The most robust synthesis involves Nucleophilic Aromatic Substitution (

) followed by reduction.

Experimental Workflow
Precursor: 8-Chloro-5-nitroquinoline (or 8-Fluoro analog).

Substitution (

): Reaction with pyrrolidine in a polar aprotic solvent (DMF/DMSO) or neat at elevated
temperature. The nitro group at C5 activates the C8-halogen.

Reduction: Catalytic hydrogenation (

, Pd/C) or chemical reduction (

or

) converts the C5-nitro group to the C5-amine.

8-Chloro-5-nitroquinoline
(Starting Material)

8-(1-Pyrrolidinyl)-5-nitroquinoline
(Intermediate)

Pyrrolidine, K2CO3
DMF, 80°C (SnAr) 8-(1-Pyrrolidinyl)-5-quinolinamine

(Final Product)

H2, Pd/C
or Fe/HCl (Reduction)

Click to download full resolution via product page

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution and Nitro Reduction.

Spectroscopic Data Analysis[1][2][3][4]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 5,8-disubstitution pattern breaks the symmetry of the quinoline system and introduces

strong shielding effects.

H NMR (400 MHz, CDCl

)
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Note: Chemical shifts (

) are reported in ppm relative to TMS.
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Position
Shift (

)
Multiplicity Integration

Coupling (

)

Assignment
Logic

H-2 8.75 - 8.80 dd 1H Hz

Pyridine ring;

most

deshielded

due to

adjacent N.

H-4 8.15 - 8.20 dd 1H Hz

Pyridine ring;

deshielded,

peri-position.

H-3 7.35 - 7.40 dd 1H Hz

Pyridine ring;

standard

quinoline H3

range.

H-6 6.70 - 6.80 d 1H Hz

Benzene ring;

shielded by

C5-NH

(ortho).

H-7 7.05 - 7.15 d 1H Hz

Benzene ring;

shielded by

C8-

Pyrrolidine

(ortho).

NH 3.80 - 4.50 br s 2H -

Exchangeabl

e; shift varies

with

concentration

/solvent.

Pyr- 3.60 - 3.75 m 4H -

Methylene

protons

adjacent to N

(pyrrolidine).
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Pyr- 1.95 - 2.05 m 4H -

Methylene

protons

remote from

N

(pyrrolidine).

Interpretation:

Differentiation of H6/H7: H6 is ortho to the primary amine (strong donor), while H7 is ortho to

the pyrrolidinyl group. Typically, the primary amine causes slightly more shielding at the ortho

position than the dialkylamine, but 2D NMR (NOESY) is recommended to confirm the

assignment of the AB system (H6/H7).

Pyrrolidine Ring: Appears as two distinct multiplets integrating to 4H each. The

-protons are significantly deshielded (~3.7 ppm) due to the direct attachment to the aromatic
nitrogen.

C NMR (100 MHz, CDCl

)
Aromatic Carbons: ~150.5 (C2), 145.0 (C8), 139.5 (C5), 136.0 (C8a), 130.5 (C4), 122.0 (C3),

120.5 (C4a), 112.0 (C6), 115.0 (C7).

Aliphatic Carbons: ~52.0 (Pyrrolidine

-C), ~25.5 (Pyrrolidine

-C).

B. Mass Spectrometry (MS)[1][3][5][6]
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

Molecular Ion:
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m/z (approx) Ion Identity Interpretation

214.2
Parent molecular ion (Base

peak).

236.2
Sodium adduct (common in

ESI).

144.1
Loss of pyrrolidine ring

(cleavage at C8-N).

185.1
Fragmentation within the

pyrrolidine ring.

Protocol Validation: For quality control, the presence of the

214 peak is necessary but not sufficient. You must verify the absence of the nitro-intermediate (

~244) to confirm complete reduction.

C. Infrared (IR) Spectroscopy[1][3][7]
Method: ATR-FTIR (Solid state or thin film)

Wavenumber (cm

)
Functional Group Description

3350 - 3450 N-H Stretch
Primary amine doublet

(asymmetric/symmetric).

2850 - 2970 C-H Stretch
Aliphatic C-H from the

pyrrolidine ring.

1610 - 1630 C=C / C=N
Quinoline ring skeletal

vibrations.

1580 N-H Bend
Primary amine scissoring

(overlap with aromatic).

1240 - 1260 C-N Stretch
Aromatic C-N stretch (C8-

Pyrrolidine bond).
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Logical Workflow for Structural Validation
Use the following decision tree to troubleshoot and validate the structure during synthesis.

Crude Product Analysis

Step 1: Mass Spec (ESI+)
Is [M+H]+ = 214 present?

Check for Impurity:
Is m/z 244 (Nitro) visible?

Yes

FAIL:
Incomplete Reduction or Substitution

No
Step 2: 1H NMR

Are there 2 sets of multiplets
(1.9 & 3.7 ppm)?

No (Pure)

Yes (Nitro remains)

Step 3: Aromatic Region
Do you see 5 aromatic protons?

Yes

No (Pyrrolidine missing)

PASS:
8-(1-Pyrrolidinyl)-5-quinolinamine

Yes No

Click to download full resolution via product page

Figure 2: Analytical decision tree for validating the synthesis of 8-(1-Pyrrolidinyl)-5-
quinolinamine.

Experimental Protocols
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General Procedure for NMR Sample Preparation
Solvent Selection: Use CDCl

(Chloroform-d) as the primary solvent. If solubility is poor due to the amine salt formation,
add a drop of CD

OD or switch to DMSO-d

.

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (Pd/C

residues or drying agents) which can cause line broadening.

Storage & Stability
Oxidation Sensitivity: 8-Aminoquinolines are prone to air oxidation (turning dark

brown/black).

Recommendation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Salt Formation: Converting the free base to a hydrochloride or tartrate salt significantly

improves stability for long-term storage.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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